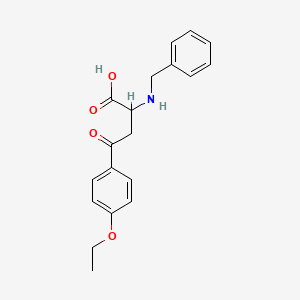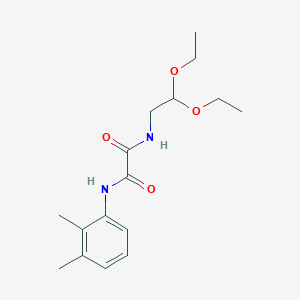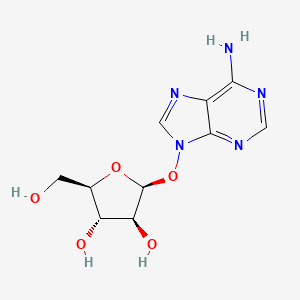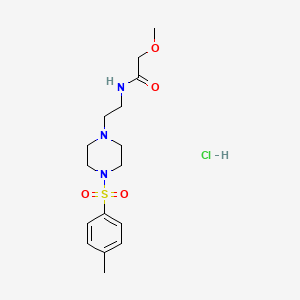
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid, also known as BEPOB, is a synthetic organic compound used in a variety of scientific research applications. This compound has a unique structure that makes it useful for a variety of purposes, including biochemical and physiological effects. BEPOB is a versatile compound that can be used in laboratory experiments to study the effects of different compounds on biological systems.
Applications De Recherche Scientifique
Biomarkers in Tobacco Exposure and Cancer Research
Research on human urinary carcinogen metabolites, such as those from tobacco, highlights the use of analytical methods to identify and quantify exposure to carcinogens. Although not directly related to "2-(Benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid," understanding the methodologies used in these studies, such as the identification of specific biomarkers (e.g., NNAL, a tobacco-specific nitrosamine), could inform research into the metabolism and potential toxicological implications of similar compounds (Hecht, 2002).
Herbicide Toxicity and Environmental Impact
The environmental fate, toxicology, and impact of herbicides, like 2,4-Dichlorophenoxyacetic acid (2,4-D), provide a framework for studying similar chemical compounds. Research methodologies assessing toxicity, mutagenicity, and environmental distribution could be adapted for assessing "this compound," particularly in understanding its potential as an environmental contaminant or its degradation products (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant and Pharmacological Potential of Plant Compounds
Studies on plant-derived compounds, such as syringic acid, offer insights into the antioxidant, antimicrobial, and therapeutic applications of phenolic compounds. The structural analysis and biological activity relationships observed in these studies could guide research into the pharmacological potential of "this compound" and similar molecules (Srinivasulu et al., 2018).
Biodegradation of Organic Pollutants
Research on the enzymatic degradation of organic pollutants highlights potential applications for "this compound" in bioremediation. Understanding the mechanisms and enzymes involved in the biodegradation of complex organic compounds, such as those presented by Husain & Husain (2007), could inform strategies for mitigating the environmental impact of similar chemicals (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-(benzylamino)-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-24-16-10-8-15(9-11-16)18(21)12-17(19(22)23)20-13-14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKURQWFSVKTKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2675167.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine](/img/structure/B2675174.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2675178.png)
![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2675179.png)


![1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2675185.png)

![2-Amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2675187.png)